molecular formula C18H20ClN3O B4176324 4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide

4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide

Cat. No.: B4176324
M. Wt: 329.8 g/mol
InChI Key: GICLVULQWFFDEX-UHFFFAOYSA-N
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Description

4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide group, a cyano group, and a tricyclic azabicyclo system

Preparation Methods

The synthesis of 4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tricyclic azabicyclo system: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions using reagents such as sodium cyanide.

    Attachment of the benzamide group: This is usually done through amide bond formation reactions, often using reagents like benzoyl chloride and a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. The tricyclic azabicyclo system may contribute to the compound’s stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide include other benzamide derivatives and tricyclic compounds. For example:

    4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)benzoate: Similar structure but with a benzoate group instead of a benzamide group.

These compounds share similar chemical properties but may differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-16-11-22(21-15(23)12-3-5-14(19)6-4-12)18(10-20)9-13(16)7-8-17(16,18)2/h3-6,13H,7-9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICLVULQWFFDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C1(CN(C2(C3)C#N)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide
Reactant of Route 3
4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide
Reactant of Route 5
4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide
Reactant of Route 6
4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide

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